Cas no 107441-48-5 (MeOSuc-ala-ala-pro-val-OH)

MeOSuc-ala-ala-pro-val-OH is a synthetic tetrapeptide derivative featuring a methoxysuccinyl (MeOSuc) group at the N-terminus and a free carboxyl group at the C-terminus. This compound is primarily utilized in biochemical and enzymatic research, particularly as a substrate for studying the activity of proteases such as elastase. The inclusion of the MeOSuc group enhances stability and solubility, while the ala-ala-pro-val sequence provides specificity for targeted enzyme interactions. Its well-defined structure and high purity make it suitable for kinetic assays, inhibitor screening, and mechanistic studies. The product is commonly employed in controlled laboratory settings to investigate protease-substrate binding and catalytic efficiency.
MeOSuc-ala-ala-pro-val-OH structure
MeOSuc-ala-ala-pro-val-OH structure
商品名:MeOSuc-ala-ala-pro-val-OH
CAS番号:107441-48-5
MF:C21H34N4O8
メガワット:470.516665935516
CID:127548

MeOSuc-ala-ala-pro-val-OH 化学的及び物理的性質

名前と識別子

    • L-Valine,N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl- (9CI)
    • 2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
    • MeOSuc-AAPV
    • MeOSuc-Ala-Ala-Pro-Val-OH
    • N-Methoxysuccinyl-Ala-Ala-Pro-Val
    • N-Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone
    • MeOSuc-ala-ala-pro-val-OH
    • インチ: 1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32)
    • InChIKey: XSYKVGBBBLUSAQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCN1C(C(C)NC(C(C)NC(CCC(=O)OC)=O)=O)=O)NC(C(=O)O)C(C)C

計算された属性

  • せいみつぶんしりょう: 470.23800
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 12
  • 重原子数: 33
  • 回転可能化学結合数: 16

じっけんとくせい

  • PSA: 171.21000
  • LogP: 0.27600

MeOSuc-ala-ala-pro-val-OH セキュリティ情報

  • WGKドイツ:3

MeOSuc-ala-ala-pro-val-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M225028-5mg
MeOSuc-ala-ala-pro-val-OH
107441-48-5
5mg
$ 135.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-215464-10 mg
N-Methoxysuccinyl-Ala-Ala-Pro-Val,
107441-48-5
10mg
¥1,339.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-215464-10mg
N-Methoxysuccinyl-Ala-Ala-Pro-Val,
107441-48-5
10mg
¥1339.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1948978-10mg
N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-L-Valine
107441-48-5 98%
10mg
¥2177.00 2024-08-09
TRC
M225028-0.5mg
MeOSuc-ala-ala-pro-val-OH
107441-48-5
0.5mg
$ 50.00 2022-06-04
TRC
M225028-1mg
MeOSuc-ala-ala-pro-val-OH
107441-48-5
1mg
$ 65.00 2022-06-04

MeOSuc-ala-ala-pro-val-OH 関連文献

MeOSuc-ala-ala-pro-val-OHに関する追加情報

Professional Introduction to Compound with CAS No. 107441-48-5 and Product Name: MeOSuc-ala-ala-pro-val-OH

Compound CAS No. 107441-48-5 and the product MeOSuc-ala-ala-pro-val-OH represent significant advancements in the field of biochemical research and pharmaceutical development. These compounds have garnered considerable attention due to their unique structural properties and potential applications in drug design and therapeutic interventions. This introduction aims to provide a comprehensive overview of these substances, highlighting their chemical characteristics, biological activities, and the latest research findings that underscore their importance.

The chemical structure of MeOSuc-ala-ala-pro-val-OH is characterized by a sequence of amino acids linked through peptide bonds, with modifications that enhance its stability and bioavailability. Specifically, the presence of methoxysuccinyl (MeOSuc) groups introduces a hydrophobic moiety, which can influence the compound's solubility and interactions with biological targets. This modification is particularly relevant in the context of peptide-based drug candidates, where optimizing solubility and pharmacokinetic profiles is crucial for therapeutic efficacy.

Recent studies have demonstrated that derivatives of this compound exhibit promising activities in modulating inflammatory pathways and immune responses. The sequence ala-ala-pro-val is known to mimic natural bioactive peptides, such as those involved in wound healing and tissue regeneration. For instance, research published in leading biochemical journals has highlighted the compound's ability to interact with specific receptors, leading to reduced inflammation and accelerated healing processes in preclinical models.

One of the most intriguing aspects of MeOSuc-ala-ala-pro-val-OH is its potential application in regenerative medicine. The compound's ability to stimulate cellular proliferation and extracellular matrix production makes it a valuable candidate for treating injuries and degenerative diseases. In a groundbreaking study conducted by a team of international researchers, MeOSuc-ala-ala-pro-val-OH was shown to enhance the regeneration of skeletal muscle tissue in animal models, suggesting its therapeutic potential for conditions such as muscular dystrophy.

The synthesis of MeOSuc-ala-ala-pro-val-OH involves advanced peptide coupling techniques, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) has been particularly effective in producing this compound with minimal side reactions. This methodological approach not only ensures consistency but also allows for scalable production, making it feasible for clinical trials and commercialization.

From a pharmacological perspective, the modifications introduced by MeOSuc groups play a critical role in enhancing the compound's pharmacokinetic properties. These groups improve stability against enzymatic degradation, thereby prolonging the half-life of the peptide in vivo. This characteristic is particularly advantageous for developing long-acting therapeutics that require fewer dosing regimens.

Current research is also exploring the compound's potential in oncology applications. Preliminary data suggest that MeOSuc-ala-ala-pro-val-OH can modulate pathways associated with tumor growth and metastasis. By interfering with key signaling molecules, this compound may offer a novel approach to cancer treatment. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential in oncological settings.

The safety profile of MeOSuc-ala-ala-pro-val-OH has been evaluated through rigorous preclinical studies. These investigations have shown that the compound exhibits low toxicity at relevant doses, making it a promising candidate for clinical development. However, comprehensive toxicological assessments are still ongoing to ensure its safety for human use.

In conclusion, MeOSuc-ala-ala-pro-val-OH, derived from CAS No. 107441-48-5, represents a significant advancement in biochemical research with diverse applications ranging from regenerative medicine to oncology. Its unique structural features and biological activities make it a compelling candidate for further development into novel therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for improving patient outcomes across multiple medical disciplines.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd